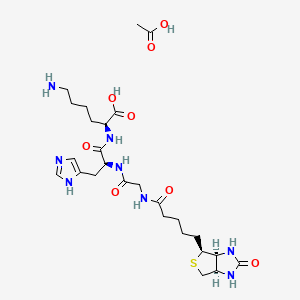

Biotinoyl tripeptide-1 Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotinoyl tripeptide-1 acetate is a synthetic compound that combines biotin (Vitamin B7) with a tripeptide consisting of glycine, histidine, and lysine. This compound is primarily used in cosmetic and hair care products due to its ability to strengthen hair and promote hair growth . It is known for its high affinity for hair proteins, which allows it to enhance the health and appearance of hair follicles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotinoyl tripeptide-1 acetate is synthesized through a chemical reaction between biotin and tripeptide-1. The process involves the conjugation of biotin to the tripeptide, resulting in a compound with a molecular weight of 566.7 g/mol . The reaction typically occurs under controlled conditions to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification . The compound is then formulated into various cosmetic products, such as shampoos, conditioners, and serums, at concentrations ranging from 1% to 3% .

Chemical Reactions Analysis

a) Peptide Bond Formation

The synthesis involves coupling biotin to the GHK tripeptide via peptide bonds. Key steps include:

-

Activation of Biotin’s Carboxyl Group : Biotin’s carboxyl group is activated using N-hydroxysuccinimide (NHS) esters or carbodiimide reagents (e.g., EDC) to facilitate nucleophilic attack by the terminal amine of glycine in GHK .

-

Tripeptide Assembly : GHK is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies, followed by acetylation to stabilize the final product .

Reagents and Conditions

b) Click Chemistry Modifications

Biotinoyl tripeptide-1 acetate can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling or conjugation:

-

Alkyne Tagging : The peptide’s lysine residue is modified with propargyl groups.

-

Reaction Protocol : CuSO₄, tris(benzyltriazolylmethyl)amine (TBTA), and biotin-alkyne in DMSO/PBS yield stable triazole adducts .

a) Peptide Bond Hydrolysis

The GHK peptide bonds are susceptible to hydrolysis under extreme pH or enzymatic conditions:

-

Acidic Conditions : Cleavage at aspartic acid-proline-like sites (not present in GHK), but histidine residues may catalyze hydrolysis at pH < 3 .

-

Enzymatic Degradation : Resistant to common proteases (e.g., trypsin) due to biotin’s steric protection .

b) Biotin-Avidin Interactions

The biotin moiety forms non-covalent bonds with avidin/streptavidin (Kd ≈ 10⁻¹⁵ M), enabling applications in affinity chromatography and assays .

c) Oxidation and Reduction

-

Oxidation : Sulfur in biotin’s thiophene ring is stable to mild oxidants (e.g., H₂O₂) but reacts with m-CPBA to form sulfoxides .

-

Reduction : Dithiothreitol (DTT) reduces disulfide bridges in contaminants without affecting the peptide .

Stability Under Environmental Conditions

| Condition | Stability Profile | Data Source |

|---|---|---|

| pH | Stable at pH 3.5–6.5; degrades at pH > 8.5 | |

| Temperature | Stable at -20°C for 12 months; decomposes at >40°C | |

| Light | Photosensitive; requires amber storage vials |

a) 5α-Reductase Inhibition

This compound reduces dihydrotestosterone (DHT) by competitively inhibiting 5α-reductase (IC₅₀ = 12 µM).

Comparative Reactivity with Analogues

| Compound | Key Reaction Differences |

|---|---|

| Biotinoyl Tripeptide-1 | Stable acetate salt; enhanced solubility vs. free acid |

| Palmitoyl Pentapeptide-4 | Fatty acid chain enables membrane integration |

| Copper Tripeptide-1 | Copper ions enable redox cycling and MMP inhibition |

Degradation Products

Scientific Research Applications

Biotinoyl tripeptide-1 acetate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide conjugation and modification reactions.

Biology: Investigated for its role in cellular communication and metabolism, particularly in hair follicle cells

Medicine: Explored for its potential in treating hair loss and promoting hair growth by reducing dihydrotestosterone (DHT) production and stimulating keratinocyte proliferation

Industry: Widely used in the cosmetic industry for formulating hair care products that strengthen hair and prevent hair loss

Mechanism of Action

Biotinoyl tripeptide-1 acetate exerts its effects by stimulating scalp micro-circulation and the production of anchoring molecules, such as collagen IV and laminin . This enhances the health of hair follicles, strengthens hair, and inhibits hair loss. The compound also reduces the production of dihydrotestosterone (DHT), a hormone associated with hair loss, and promotes the proliferation of keratinocytes in the hair bulb .

Comparison with Similar Compounds

Biotinoyl tripeptide-1 acetate is often compared with other similar compounds, such as:

Palmitoyl tripeptide-1:

Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties, this compound is used in skin care products.

Hexapeptide-12: Used in cosmetics for its skin conditioning properties.

Uniqueness: this compound is unique due to its high affinity for hair proteins and its ability to promote hair growth and reduce hair loss by targeting multiple pathways, including DHT reduction and keratinocyte proliferation .

Q & A

Q. What are the established analytical methods for quantifying Biotinoyl tripeptide-1 Acetate in biological matrices, and how should researchers validate their sensitivity?

Category : Basic Research Question

Methodological Answer :

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification due to its high specificity and sensitivity. To validate the method, researchers should:

- Use isotope-labeled internal standards to correct for matrix effects .

- Perform spike-and-recovery experiments in relevant biological matrices (e.g., scalp tissue homogenates) to assess accuracy .

- Include at least six biological replicates and three technical replicates to account for inter-individual variability and instrument noise .

- Define the limit of detection (LOD) and limit of quantification (LOQ) using serial dilutions, ensuring they align with expected physiological concentrations .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy studies of this compound on hair follicle regeneration?

Category : Advanced Research Question

Methodological Answer :

Discrepancies often arise from differences in bioavailability, tissue penetration, or microenvironmental factors. To address this:

- Comparative Design : Conduct parallel in vitro (3D follicle organoids) and in vivo (murine models) studies using identical peptide concentrations and exposure times .

- Bioavailability Analysis : Measure peptide stability in serum-containing media vs. physiological fluids using LC-MS/MS to assess degradation kinetics .

- Microenvironment Profiling : Use transcriptomic analysis (RNA-seq) of treated tissues to identify differentially expressed genes (e.g., VEGF, FGF7) that may explain divergent outcomes .

- Dosage Optimization : Apply pharmacokinetic modeling to extrapolate in vitro effective doses to in vivo equivalents, accounting for systemic clearance rates .

Q. What experimental controls are essential when investigating the synergistic effects of this compound with other growth factors (e.g., FGF or VEGF)?

Category : Advanced Research Question

Methodological Answer :

- Negative Controls : Include peptides with scrambled sequences or inactive biotinylated analogs to confirm specificity .

- Single-Agent Arms : Test each growth factor and this compound independently to establish baseline efficacy .

- Matrix Controls : Use vehicle-only and carrier solvent (e.g., DMSO) groups to rule out solvent-induced artifacts .

- Pathway Inhibition : Co-administer receptor antagonists (e.g., SU5402 for FGF receptors) to isolate mechanistic contributions .

- Blinding : Implement double-blinded scoring for histological outcomes (e.g., follicle count) to minimize bias .

Q. How can researchers optimize solid-phase synthesis protocols for this compound to achieve >95% purity?

Category : Advanced Research Question

Methodological Answer :

- Resin Selection : Use Fmoc-PAL-PEG resin for improved swelling and coupling efficiency in acidic conditions .

- Coupling Monitoring : Perform Kaiser tests after each amino acid addition to detect incomplete reactions .

- Cleavage Optimization : Test TFA/H2O/TIS (95:2.5:2.5) vs. TFA/thioanisole/EDT (94:3:3) for side-chain deprotection while minimizing truncation .

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (5–60% acetonitrile in 0.1% TFA) to isolate the target peptide .

- Characterization : Validate purity via MALDI-TOF MS and quantify residual solvents (e.g., DMF) using GC-MS .

Q. What statistical approaches are recommended for analyzing dose-dependent responses of this compound in cellular assays?

Category : Basic Research Question

Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal dose-response curve (variable slope) using tools like GraphPad Prism to calculate EC50 values .

- Outlier Handling : Apply Grubbs’ test or ROUT method (Q=1%) to exclude biologically irrelevant data points .

- Power Analysis : Predefine sample sizes (n ≥ 8) to ensure 80% power for detecting a 20% effect size (α=0.05) .

- Multiplicity Correction : Use Benjamini-Hochberg adjustment for pairwise comparisons across multiple doses .

Q. How should researchers design studies to evaluate the long-term stability of this compound in topical formulations?

Category : Advanced Research Question

Methodological Answer :

- Accelerated Stability Testing : Store formulations at 25°C/60% RH and 40°C/75% RH for 6 months, sampling monthly for LC-MS/MS analysis .

- Degradation Profiling : Identify breakdown products (e.g., deacetylated variants) via high-resolution MS and NMR .

- Preservative Screening : Test common excipients (e.g., phenoxyethanol) for compatibility using differential scanning calorimetry (DSC) .

- Real-Time Validation : Conduct parallel 12-month studies under recommended storage conditions to correlate accelerated results with actual shelf life .

Properties

Molecular Formula |

C26H42N8O8S |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;acetic acid |

InChI |

InChI=1S/C24H38N8O6S.C2H4O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;1-2(3)4/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);1H3,(H,3,4)/t15-,16-,17-,18-,21-;/m0./s1 |

InChI Key |

KETJBCHSHGDMCF-HOJFDESISA-N |

Isomeric SMILES |

CC(=O)O.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 |

Canonical SMILES |

CC(=O)O.C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.